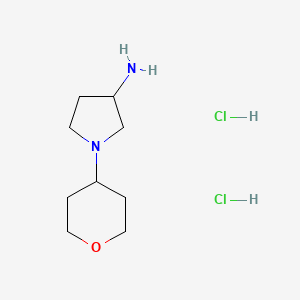

1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride

Übersicht

Beschreibung

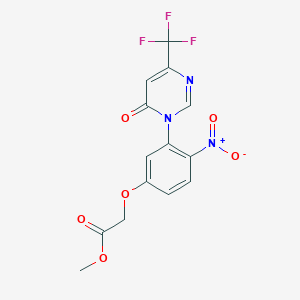

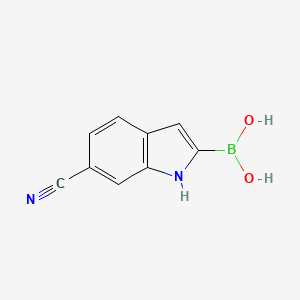

1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the empirical formula C10H22Cl2N2O and a molecular weight of 257.20 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Cognitive Disorder Treatments

A study by Verhoest et al. (2012) detailed the design and discovery of PF-04447943, a selective brain penetrant PDE9A inhibitor, for the treatment of cognitive disorders. This novel inhibitor was identified using parallel synthetic chemistry and structure-based drug design (SBDD), demonstrating the compound's significance in advancing treatments for cognitive impairments associated with various diseases. This research underscores the potential of "1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride" derivatives in developing pharmacological agents targeting central nervous system disorders (Verhoest et al., 2012).

Development of Monoamine Reuptake Inhibitors

Fish et al. (2007) explored the series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine monoamine reuptake inhibitors, achieving selective dual serotonin and noradrenaline reuptake inhibition. This study identifies analogues with weak CYP2D6 inhibition, good human in vitro metabolic stability, and wide ligand selectivity, highlighting the compound's application in developing treatments for disorders related to monoamine neurotransmission (Fish et al., 2007).

Process Development for CCR5 Antagonists

Hashimoto et al. (2002) described a new and efficient synthesis for a key intermediate of the CCR5 antagonist TAK-779. The study showcases the scalability of the method using commercially available reagents, further emphasizing the importance of "1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride" derivatives in the process development of pharmacologically active compounds (Hashimoto et al., 2002).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety pictogram GHS07 is associated with this compound, and the signal word is "Warning" . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The specific targets of this compound would depend on its exact structure and any functional groups attached to it.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a pyrrolidine ring might influence its absorption and distribution .

Eigenschaften

IUPAC Name |

1-(oxan-4-yl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c10-8-1-4-11(7-8)9-2-5-12-6-3-9;;/h8-9H,1-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQCFVIYVSFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)

![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)